molecular formula C11H12BrClO2 B14039769 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one

Cat. No.: B14039769
M. Wt: 291.57 g/mol
InChI Key: CWMLAJHADHWFOF-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methyl-3-methoxyacetophenone, followed by chlorination. The bromination step typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bromine, N-bromosuccinimide, thionyl chloride, sodium borohydride, and Grignard reagents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar compounds to 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one include:

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-methoxyphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3

InChI Key

CWMLAJHADHWFOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)CCl)CBr

Origin of Product

United States

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